molecular formula C21H20ClF3N4O3S B608233 瑞拉马托韦 CAS No. 1383450-81-4

瑞拉马托韦

货号 B608233
CAS 编号: 1383450-81-4
分子量: 500.9 g/mol
InChI 键: GTQTUABHRCWVLL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rilematovir is an investigational small-molecule inhibitor specifically targeting the fusion glycoprotein of the respiratory syncytial virus (RSV). It is currently being studied for its potential to treat RSV infections in both adult and pediatric populations .

科学研究应用

Rilematovir has several scientific research applications, particularly in the field of medicine. It is being investigated for its antiviral activity against RSV, which causes significant morbidity and mortality in children and older adults. Clinical trials have shown that rilematovir can reduce the viral load and improve clinical outcomes in RSV-infected patients .

作用机制

Rilematovir exerts its effects by binding to the fusion glycoprotein of RSV in its pre-fusion conformation. This prevents the fusion of the viral membrane with the host cell membrane, thereby inhibiting viral entry into the host cell. The molecular targets and pathways involved include the RSV F-protein and the host cell membrane fusion pathway .

安全和危害

Rilematovir is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

未来方向

Rilematovir is currently in development for the treatment of RSV infection in both adult and pediatric populations . It is being evaluated in clinical trials for its efficacy and safety . The future of Rilematovir depends on the results of these ongoing clinical trials .

Relevant Papers

Several papers and studies have been published on Rilematovir. These include clinical trials investigating the efficacy and safety of Rilematovir in treating RSV infections . The results of these studies will significantly contribute to the understanding and potential future applications of Rilematovir .

准备方法

The synthetic routes and reaction conditions for rilematovir involve multiple steps, including the formation of heterocyclic compounds. The industrial production methods are not widely disclosed, but typically involve standard organic synthesis techniques such as nucleophilic substitution and cyclization reactions .

化学反应分析

Rilematovir undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

相似化合物的比较

Rilematovir is unique in its specific targeting of the RSV fusion glycoprotein. Similar compounds include other RSV fusion inhibitors such as palivizumab and motavizumab. rilematovir’s small-molecule structure allows for oral administration, which is a significant advantage over these monoclonal antibodies .

属性

IUPAC Name

3-[[5-chloro-1-(3-methylsulfonylpropyl)indol-2-yl]methyl]-1-(2,2,2-trifluoroethyl)imidazo[4,5-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClF3N4O3S/c1-33(31,32)8-2-7-27-16(10-14-9-15(22)3-4-17(14)27)12-28-19-11-26-6-5-18(19)29(20(28)30)13-21(23,24)25/h3-6,9-11H,2,7-8,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQTUABHRCWVLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCN1C2=C(C=C(C=C2)Cl)C=C1CN3C4=C(C=CN=C4)N(C3=O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClF3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1383450-81-4
Record name Rilematovir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383450814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rilematovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15672
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RILEMATOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQ99E8OH3P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the target of Rilematovir and how does it work against RSV?

A1: Unfortunately, the specific mechanism of action of Rilematovir against RSV is not described in the provided abstracts [, ]. Further research is needed to elucidate how Rilematovir interacts with its target and its downstream effects on RSV replication.

Q2: What are the clinical trials investigating the efficacy of Rilematovir against RSV?

A2: Two clinical trials mentioned in the provided research are exploring the efficacy and safety of Rilematovir:

  • A pilot phase 2a study is investigating Rilematovir in non-hospitalized adults with RSV infection [].
  • The CROCuS study, a Phase II trial, is evaluating Rilematovir in children aged ≥ 28 days and ≤ 3 years with acute respiratory tract infection due to RSV [].

Q3: Have there been any reports of other viruses developing resistance to Rilematovir?

A3: The provided abstracts do not offer information regarding resistance mechanisms or cross-resistance of Rilematovir [, , ]. Further research and clinical experience are necessary to understand the potential for resistance development against this antiviral compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。